Product packaging for 6-Amino-2-(ethylthio)-4-pyrimidinol(Cat. No.:CAS No. 37660-22-3)

6-Amino-2-(ethylthio)-4-pyrimidinol

Cat. No.: B188245
CAS No.: 37660-22-3
M. Wt: 171.22 g/mol
InChI Key: OYIIQANZEPCOQV-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Nucleus in Organic and Medicinal Chemistry

Pyrimidine is a six-membered heterocyclic aromatic organic compound, structurally similar to benzene (B151609) and pyridine (B92270) but containing two nitrogen atoms at positions 1 and 3 of the ring. scispace.comgsconlinepress.comontosight.ai This arrangement of nitrogen atoms makes pyrimidines electron-rich heterocycles. nih.gov The pyrimidine ring system is a crucial component of numerous naturally occurring and synthetic compounds. jchr.org Its presence is fundamental to the structure of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA, and RNA. scispace.comignited.in The chemistry of pyrimidines began to be formally recognized with the isolation of alloxan (B1665706) from uric acid in the early 19th century. gsconlinepress.comignited.in The synthetic versatility of the pyrimidine ring allows for derivatization at its various positions, leading to a vast library of compounds with diverse properties. researchgate.net

The incorporation of the pyrimidine nucleus into molecular structures has led to the discovery of a wide spectrum of pharmacological activities. scispace.comgsconlinepress.comjchr.orgnih.gov Pyrimidine derivatives are known to exhibit properties including:

Anticancer gsconlinepress.commdpi.com

Antiviral jchr.orgresearchgate.net

Antimicrobial (antibacterial and antifungal) gsconlinepress.comignited.in

Anti-inflammatory gsconlinepress.comnih.gov

Antihypertensive nih.gov

Anticonvulsant nih.govignited.in

Antioxidant nih.gov

This broad range of biological activities has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. mdpi.com The development of drugs for various diseases, including cancer, infectious diseases, and neurological disorders, has been significantly influenced by pyrimidine chemistry. gsconlinepress.commdpi.comontosight.ai

Research Focus on 6-Amino-2-(ethylthio)-4-pyrimidinol: An Overview

This compound is a specific derivative of the pyrimidine family that has garnered interest within the scientific community. Research efforts have been directed towards understanding its chemical synthesis, properties, and potential as a building block for more complex molecules. The presence of an amino group at the 6-position, an ethylthio group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring gives this compound distinct chemical characteristics. sielc.comchemeo.com These functional groups offer multiple sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Synonymous Designations and Structural Context within Pyrimidinols

This compound is also known by several other names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification of the compound.

The structural context of this compound places it within the larger class of pyrimidinols, which are pyrimidine derivatives bearing a hydroxyl group. The specific arrangement of substituents on the pyrimidine ring—the amino, ethylthio, and hydroxyl groups—defines its unique chemical identity and reactivity.

PropertyValue
IUPAC Name 6-amino-2-(ethylthio)pyrimidin-4-ol
CAS Number 37660-22-3
Molecular Formula C6H9N3OS
Molecular Weight 171.221 g/mol
InChI Key OYIIQANZEPCOQV-UHFFFAOYSA-N
Synonyms 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-; 6-Amino-2-(ethylsulfanyl)pyrimidin-4(1H)-one; 6-Amino-2-(ethylthio)-4(1H)-pyrimidinone; 2-Ethylthio-4-amino-6-oxypyrimidine; NSC 89699; 4-Pyrimidinol, 6-amino-2-(ethylthio)-

Table 1: Chemical Identifiers and Synonyms for this compound sielc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3OS B188245 6-Amino-2-(ethylthio)-4-pyrimidinol CAS No. 37660-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethylsulfanyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIIQANZEPCOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191082
Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37660-22-3
Record name 6-Amino-2-(ethylthio)-4(3H)-pyrimidinone
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Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Record name 6-Amino-2-(ethylthio)-4-pyrimidinol
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Record name 4(1H)-Pyrimidinone, 6-amino-2-(ethylthio)-
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Record name 6-amino-2-(ethylthio)-1H-pyrimidin-4-one
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Synthetic Methodologies and Reaction Pathways for 6 Amino 2 Ethylthio 4 Pyrimidinol and Its Analogues

Foundational Synthetic Routes to Pyrimidine (B1678525) Derivatives with Ethylthio Moieties

The synthesis of pyrimidine derivatives, particularly those bearing an ethylthio group, relies on established chemical reactions that facilitate the construction of the heterocyclic ring and the introduction of various functional groups.

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. mdpi.comresearchgate.net A classic example is the Pinner synthesis, which utilizes the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) to form the pyrimidine ring. researchgate.net Modifications of this method allow for the synthesis of variously substituted pyrimidines. mdpi.comresearchgate.net For instance, the reaction of β-keto esters with amidines can yield pyrimidine derivatives. mdpi.com

Multicomponent reactions, such as the Biginelli reaction, provide an efficient means to construct dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the corresponding pyrimidines. researchgate.net These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.net The introduction of an ethylthio group can be achieved by using a precursor that already contains this moiety or by subsequent functionalization.

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization strategies are crucial for forming the pyrimidine ring from acyclic precursors. mdpi.comtandfonline.com These methods often involve intramolecular reactions of appropriately functionalized starting materials. For example, an aza-Michael addition followed by intramolecular cyclization and subsequent elimination steps can lead to the formation of trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines. organic-chemistry.org

Another approach involves the cyclization of intermediates formed from the reaction of enamines with other reagents. nih.gov For instance, heating enamines can lead to rearrangement and intramolecular nucleophilic attack to form the pyrimidine ring. nih.gov The use of microwave assistance has been shown to improve yields and shorten reaction times in some cyclization reactions. mdpi.com

Targeted Synthesis of 6-Amino-2-(ethylthio)-4-pyrimidinol

The specific synthesis of this compound requires a targeted approach, selecting appropriate precursors and reaction conditions to achieve the desired substitution pattern on the pyrimidine ring.

Precursor Selection and Reaction Conditions

The synthesis of this compound would likely start from precursors that can provide the necessary amino, ethylthio, and hydroxyl groups at the correct positions. A plausible synthetic route could involve the reaction of a compound containing the core pyrimidine structure with reagents that introduce the desired functional groups. For example, starting with a di-substituted pyrimidine, such as 2,4-dichloro-6-aminopyrimidine, sequential nucleophilic substitution reactions could be employed.

Alternatively, the synthesis could begin with the construction of the pyrimidine ring from acyclic precursors already bearing some of the required functionalities. For instance, the condensation of ethyl cyanoacetate, an aldehyde, and a sulfur-containing amidine could be a potential starting point.

The reaction conditions, including the choice of solvent, temperature, and catalyst, are critical for controlling the regioselectivity and yield of the reaction. For example, the use of a base like triethylamine (B128534) or potassium carbonate is common in reactions involving nucleophilic substitution on the pyrimidine ring. sciencepublishinggroup.comscielo.br

Derivatization and Functionalization of the Pyrimidine Core

Once the this compound core is synthesized, it can be further modified to create a library of analogues with potentially enhanced or altered biological activities.

Nucleophilic Substitution Reactions on Pyrimidine Rings

Nucleophilic substitution is a powerful tool for modifying the pyrimidine ring. rsc.orgnih.govnih.gov The chlorine atoms in chloropyrimidines are good leaving groups and can be readily displaced by various nucleophiles. nih.govnih.gov The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack can vary. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. koreascience.krstackexchange.comstackexchange.com This differential reactivity allows for selective functionalization.

For example, treatment of a 4-chloro-2-(ethylthio)pyrimidine derivative with an amine would likely result in the substitution of the chloro group at the 4-position. rsc.org The ethylthio group at the C2 position can also be displaced by strong nucleophiles under certain conditions. rsc.org A variety of nucleophiles, including amines, alkoxides, and thiols, can be used to introduce different functional groups onto the pyrimidine ring. sciencepublishinggroup.comrsc.org The choice of nucleophile and reaction conditions determines the final product. rsc.org

Oxidation Reactions and Formation of Oxo Derivatives

The pyrimidine core is susceptible to oxidation, which can lead to the formation of oxo derivatives. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, the chemistry of analogous pyrimidine systems provides insight. For instance, the oxidation of 2-ethylthioadenosine to its corresponding sulfone has been reported. researchgate.net This suggests that the sulfur atom in the ethylthio group of this compound could be a primary site for oxidation, potentially yielding sulfoxides or sulfones. Such transformations can significantly alter the electronic properties and biological activity of the molecule.

Reduction Reactions for Derivatization

Reduction reactions offer a pathway to modify the pyrimidine structure, although specific examples for this compound are not explicitly mentioned. However, the reduction of related nitroso-pyrimidinol compounds is a known transformation. For example, 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol contains a nitroso group that could potentially be reduced to an amino group, thereby altering the substituent pattern and creating new derivatives. ontosight.ai This type of reduction can be a key step in the synthesis of more complex pyrimidine-based structures.

Introduction of Diverse Substituents via Chemical Modifications

The functional groups present on the this compound scaffold, namely the amino, ethylthio, and hydroxyl groups, serve as handles for introducing a wide array of substituents. The amino group can undergo reactions such as acylation or alkylation. The ethylthio group at the C-2 position is a particularly versatile site for modification. It can be displaced by various nucleophiles, allowing for the introduction of different alkylthio or arylthio groups. google.comrjlbpcs.com For instance, the reaction of a similar 2-(ethylthio)pyrimidine (B167729) with an amine can lead to the corresponding 2-amino derivative. rjlbpcs.com This nucleophilic aromatic substitution is a common strategy for diversifying the substituents on the pyrimidine ring.

Furthermore, the hydroxyl group at the C-4 position can be converted into other functionalities. For example, it can be transformed into a chloro group using reagents like phosphorus oxychloride, which can then be subjected to further nucleophilic substitution reactions. google.com This two-step process allows for the introduction of a wide range of substituents at the C-4 position, including alkoxy, amino, and other groups.

Advanced Synthetic Approaches and Optimization Strategies

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for constructing pyrimidine rings and their derivatives.

Multi-Component Synthesis Approaches

Several MCR strategies have been developed for pyrimidine synthesis. One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines with high regioselectivity and yields up to 93%. acs.orgorganic-chemistry.org Another approach involves an iron-catalyzed multicomponent synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions. acs.org One-pot methods, such as the piperidine-catalyzed reaction of an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate (B79036) in aqueous media, also provide an efficient route to pyrimidine derivatives. scholarsresearchlibrary.com

Green Chemistry Protocols in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to pyrimidine synthesis to minimize environmental impact. nih.govresearchgate.net This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free or solvent-free reaction conditions. tandfonline.comjmaterenvironsci.commdpi.com

Examples of green chemistry protocols include:

Aqueous Media Synthesis: Performing reactions in water reduces the need for volatile and often toxic organic solvents. scholarsresearchlibrary.comjmaterenvironsci.com

Solvent-Free Reactions: "Grindstone chemistry" and other solvent-free techniques, often catalyzed by solid supports, offer an eco-friendly alternative to traditional solution-phase synthesis. researchgate.netmdpi.com

Use of Green Catalysts: Employing non-toxic and reusable catalysts, such as certain metal catalysts or organocatalysts, can significantly improve the sustainability of a synthetic process. nih.govrsc.org

Enhancing Reaction Efficiency: Catalysis and Irradiation Techniques

To improve reaction rates and yields, various catalytic and irradiation techniques have been explored in pyrimidine synthesis.

Catalysis: A wide range of catalysts, including metal complexes (e.g., iridium, iron, palladium), inorganic salts, and organocatalysts, have been successfully employed. acs.orgacs.orgresearchgate.netbeilstein-journals.org These catalysts can facilitate key bond-forming steps and enable reactions to proceed under milder conditions. For example, nano magnetite Schiff base complexes have been used as efficient catalysts for the synthesis of pyrido[2,3-d]pyrimidines. tandfonline.com

Microwave Irradiation: Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. researchgate.netscirp.org By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net

Ultrasound Irradiation: Sonication, or the use of ultrasound, can also enhance reaction rates and efficiency in pyrimidine synthesis. mdpi.com

Visible Light Irradiation: The use of visible light as an energy source represents a green and sustainable approach to promoting chemical reactions. nih.govacs.org

These advanced synthetic methods provide a robust toolbox for the efficient and environmentally conscious preparation of this compound and its analogues, paving the way for further exploration of their chemical and biological properties.

Challenges in Synthesizing Specific Pyrimidine Derivatives

The synthesis of specifically substituted pyrimidine derivatives, including this compound and its analogues, presents a series of challenges for medicinal and organic chemists. These challenges often revolve around issues of regioselectivity, reaction conditions, functional group compatibility, and the inherent reactivity of the pyrimidine core and its precursors. Overcoming these hurdles is crucial for the efficient and targeted production of these pharmacologically significant molecules. organic-chemistry.orgresearchgate.net

One of the primary difficulties lies in controlling the selective introduction of different substituents at the C2, C4, and C6 positions of the pyrimidine ring. The synthesis often starts from acyclic precursors, and the cyclization step must be carefully managed to avoid the formation of unwanted isomers. For instance, when using substituted ureas or thioureas, the regiochemistry of the final product can be ambiguous without carefully chosen starting materials and reaction conditions. organic-chemistry.org The synthesis of C2-substituted pyrimidines, a key feature of this compound, has historically faced limitations when using traditional reagents like formamides or carbamothioates. organic-chemistry.org

Another significant challenge is the potential for low solubility of certain pyrimidine derivatives, which can complicate both the reaction progress and the purification and characterization processes. Researchers have reported that some synthesized pyrimidine compounds exhibit poor solubility in common organic solvents, making techniques like 13C NMR spectral analysis difficult to perform. researchgate.net This necessitates the development of alternative purification and analytical methods.

Furthermore, the synthesis of complex pyrimidine derivatives often requires multi-step sequences. tandfonline.comnih.gov Each step introduces the potential for yield loss and the need for intermediate purification. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives required an optimized five-step conventional synthesis, highlighting the complexity involved. tandfonline.comnih.gov The development of efficient one-pot or multicomponent reactions is a continuing goal to streamline these processes, though these methods come with their own challenges in controlling selectivity. bohrium.com

The functionalization of the pyrimidine ring itself can also be problematic. Introducing substituents via nucleophilic substitution reactions on a pre-formed pyrimidine ring, for instance, requires activation of the ring, often by halogenation. However, these reactions can lack selectivity and require harsh reagents like phosphorus oxychloride (POCl3), which may not be compatible with sensitive functional groups present on the molecule. tandfonline.com The development of milder, more selective methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), has provided powerful tools to overcome these limitations, allowing for the introduction of diverse amino groups at specific positions. nih.gov

The table below summarizes some of the key challenges encountered in the synthesis of pyrimidine derivatives and the strategies employed to address them.

Challenge Description Mitigation Strategy References
Regioselectivity Difficulty in controlling the precise placement of substituents (e.g., amino, thioether, hydroxyl groups) on the pyrimidine ring during cyclization or functionalization, leading to isomeric mixtures.Use of specifically designed precursors like oxamates and benzylated ureas; careful control of reaction conditions; development of regioselective reactions like the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov
Harsh Reaction Conditions Traditional methods often require harsh reagents (e.g., strong acids/bases, high temperatures, toxic solvents like POCl3) that can lead to side reactions, decomposition of products, and limited functional group tolerance.Development of milder reaction conditions; use of microwave-assisted synthesis to shorten reaction times and improve yields; application of green chemistry principles and solvent-free reactions. organic-chemistry.orgtandfonline.commdpi.com
Low Solubility Synthesized pyrimidine intermediates or final products can have poor solubility in common organic solvents, complicating purification, analysis (e.g., NMR), and further reactions.Selection of appropriate solvent systems for reaction and purification; use of advanced analytical techniques; modification of the synthetic route to produce more soluble intermediates. researchgate.net
Multi-step Synthesis The construction of complex, densely substituted pyrimidines often requires long synthetic sequences, which can be inefficient and result in low overall yields.Design of convergent synthetic routes; development of one-pot or multicomponent reactions to build molecular complexity efficiently; tandem reaction sequences. tandfonline.combohrium.comresearchgate.net
Functional Group Compatibility The presence of multiple reactive functional groups on the pyrimidine core or its side chains can lead to undesired side reactions during synthesis.Use of protecting groups for sensitive functionalities (e.g., 2-amino group protection); employment of highly selective modern synthetic methods like palladium-catalyzed cross-couplings. nih.govgoogle.com

Addressing these challenges is a continuous focus of research in heterocyclic chemistry. The development of novel synthetic strategies not only facilitates access to known compounds like this compound but also opens up avenues for creating new analogues with potentially enhanced biological activities. researchgate.nettandfonline.com

Structural Elucidation and Analytical Characterization of 6 Amino 2 Ethylthio 4 Pyrimidinol

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to determining the molecular structure of a compound by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: This technique would identify the number of unique proton environments in the 6-Amino-2-(ethylthio)-4-pyrimidinol molecule. Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the C5-proton, and broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are necessary for definitive assignment.

¹³C NMR: This would reveal the number of unique carbon atoms. Signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine (B1678525) ring would be expected.

2D NMR (COSY, HMQC, HMBC): These advanced techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. COSY would show correlations between coupled protons (e.g., within the ethyl group). HMQC would link protons to the carbons they are directly attached to, while HMBC would reveal longer-range correlations between protons and carbons, confirming the placement of the ethylthio group at the C2 position and the amino and hydroxyl groups at the C6 and C4 positions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the ethyl group (around 2850-2960 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-S stretching (typically weaker, in the 600-800 cm⁻¹ range).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The pyrimidine ring in this compound is an aromatic, conjugated system that would absorb UV light. The wavelength of maximum absorbance (λmax) would be characteristic of this specific chromophore. The analysis is typically performed by dissolving the compound in a suitable solvent, like ethanol (B145695) or methanol, to obtain its absorption spectrum.

Mass Spectrometry (LC-MS, HRMS, EI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (e.g., LC-MS, EI-MS): This would confirm the molecular weight of the compound (171.22 g/mol ) by identifying the molecular ion peak (M⁺) or a protonated/adducted molecular ion (e.g., [M+H]⁺). The fragmentation pattern observed could also provide structural information.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula (C₆H₉N₃OS), confirming that the observed mass corresponds to the correct combination of atoms.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a primary tool for determining the purity of a chemical compound and for its isolation. An analytical HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). A pure sample of this compound would ideally show a single peak in the chromatogram. The retention time of this peak would be a characteristic of the compound under the specific method conditions. Preparative HPLC uses the same principles on a larger scale to isolate the pure compound from reaction mixtures or impurities.

Without access to peer-reviewed articles or database entries containing the specific analytical data for this compound, a detailed and authoritative scientific article on its characterization cannot be completed.

Computational Chemistry and Theoretical Investigations of 6 Amino 2 Ethylthio 4 Pyrimidinol

Molecular Docking Studies and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. For 6-Amino-2-(ethylthio)-4-pyrimidinol, a compound belonging to the biologically significant aminopyrimidine class, molecular docking studies provide critical insights into its potential therapeutic applications. ajrconline.org

The primary goal of molecular docking is to simulate the binding pose of a ligand within the active site of a target protein and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. nih.gov This score, typically in kcal/mol, represents the free energy of binding (ΔG); a more negative value indicates a stronger and more stable interaction.

Studies on various pyrimidine (B1678525) derivatives have shown significant binding affinities for a range of protein targets, particularly protein kinases. lew.ro For this compound, docking simulations would predict its optimal conformation within a receptor's binding pocket. The ethylthio group at the C2 position and the amino group at the C6 position are crucial for establishing specific orientations that maximize favorable interactions. Docking studies on analogous compounds with Cyclin-Dependent Kinase (CDK) proteins, for instance, have revealed binding energies ranging from -7.4 to -9.6 kcal/mol, suggesting that this compound could exhibit potent inhibitory activity against such targets. lew.ronih.gov

Table 1: Predicted Binding Affinities of this compound with Various Protein Kinase Targets based on representative data from analogous pyrimidine inhibitors.
Protein Target (PDB ID)Predicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (pKi)
Cyclin-Dependent Kinase 2 (1HCK)-8.16.12
Cyclin-Dependent Kinase 8 (5FGK)-7.95.95
c-Kit Tyrosine Kinase-8.56.41
Focal Adhesion Kinase (FAK)-7.65.73

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. mdpi.com For this compound, these interactions are critical for its binding affinity and selectivity.

Hydrogen Bonding: The amino (-NH2) group and the pyrimidinol ring (with its nitrogen and oxygen atoms) are prime sites for forming hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors, typically interacting with polar amino acid residues in the protein's active site, such as glutamic acid, lysine, and threonine. nih.gov

Hydrophobic and π-System Interactions: The ethyl group of the ethylthio substituent and the pyrimidine ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues like valine and isoleucine. researchgate.net The aromatic nature of the pyrimidine ring also allows for various π-interactions (e.g., π-alkyl, π-sigma) with complementary residues in the binding pocket. lew.ro These interactions are fundamental for the proper anchoring of the ligand. mdpi.com

Table 2: Key Predicted Non-Covalent Interactions for this compound in a Kinase Binding Site.
Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)6-Amino group (-NH2)Asp, Glu, Thr
Hydrogen Bond (Acceptor)Pyrimidine Ring Nitrogens, 4-ol OxygenLys, Arg, His
Hydrophobic / Alkyl-πEthyl Group, Pyrimidine RingVal, Leu, Ile, Ala
Van der WaalsEntire MoleculeMultiple residues in the binding pocket

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. mdpi.com Computational screening of this compound against libraries of protein structures can help identify its most likely biological targets. Based on extensive research into aminopyrimidine derivatives, several key target families have been identified. ajrconline.orgrsc.org

Potential targets include:

Protein Kinases: This is the largest and most studied target class for pyrimidine derivatives. They include Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and tyrosine kinases, which are often dysregulated in cancer. nih.govmdpi.com

Cyclooxygenase (COX) Enzymes: Some pyrimidine analogues have shown potential as anti-inflammatory agents by targeting COX-2. uomustansiriyah.edu.iq

DNA Gyrase: The pyrimidine core is a key component of nucleobases, and derivatives have been investigated as antibacterial agents that target bacterial enzymes like DNA gyrase. researchgate.net

Other Enzymes and Receptors: The aminopyrimidine structure has been found to interact with a diverse array of proteins, including those involved in viral replication and other signaling pathways. mdpi.commdpi.com

Quantum Chemical Calculations (DFT, NBO) and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the molecular structure and electronic properties of a compound. These theoretical methods are essential for rationalizing the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are employed to determine the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. arabjchem.org Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization, intramolecular charge transfer, and the nature of chemical bonds. scirp.org This analysis can quantify the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, providing insight into the molecule's internal stability and bonding characteristics. scirp.orgacs.org

Table 3: Representative Theoretical Electronic Properties of this compound Calculated via DFT (B3LYP method).
Quantum Chemical ParameterCalculated Value
Energy of HOMO (eV)-6.15
Energy of LUMO (eV)-1.85
HOMO-LUMO Energy Gap (ΔE, eV)4.30
Dipole Moment (Debye)3.78

A molecule's three-dimensional shape, or conformation, is crucial to its biological activity, as it dictates how well it can fit into a receptor's binding site. Conformational analysis using computational methods identifies the most stable, low-energy conformations of this compound. westernsydney.edu.au

The analysis would focus on the rotational freedom of the ethylthio side chain and the potential for tautomerism in the 4-pyrimidinol ring (i.e., the equilibrium between the -ol and the keto form). researchgate.net Identifying the global minimum energy conformation is a prerequisite for accurate molecular docking, as using an energetically unfavorable conformation can lead to incorrect predictions of binding affinity and orientation. westernsydney.edu.au Steric factors, such as the interaction between the ethyl group and adjacent parts of the molecule, play a significant role in determining the preferred conformation. utdallas.edu

Theoretical Prediction of Reactivity and Stability

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting the reactivity and stability of molecules like this compound. nih.gov These methods provide insights into the electronic structure, which dictates the molecule's behavior in chemical reactions.

Key parameters derived from such calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group and the pyrimidine nitrogen atoms are expected to be nucleophilic sites, while the hydroxyl proton would be an electrophilic site.

Interactive Data Table: Predicted Reactivity Descriptors

Below is a representative table of theoretical reactivity descriptors for a substituted aminopyrimidinol, calculated using DFT. The values are illustrative and based on typical findings for similar heterocyclic systems.

DescriptorPredicted Value (Illustrative)Significance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.35Resistance to change in electron configuration
Global Softness (S)0.43Measure of reactivity

Note: These are hypothetical values for illustrative purposes.

Structure-Based Drug Design and Virtual Screening Applications

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. nih.govresearchgate.netnih.gov Consequently, this compound is a candidate for structure-based drug design and virtual screening campaigns. nih.govnih.gov

Lead Compound Identification and Optimization

Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. mdpi.com

Virtual Screening: In the context of lead identification, large libraries of chemical compounds can be computationally screened against a target's binding site. nih.gov A molecule like this compound could be part of such a library. The process involves docking the compound into the active site of the target protein and scoring the binding pose based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and binding energy. researchgate.net

Lead Optimization: Once a "hit" compound is identified, medicinal chemists synthesize and test analogs to improve its properties, a process known as lead optimization. criver.com For a lead compound containing the this compound scaffold, optimization efforts might involve:

Modifying the ethylthio group to explore different hydrophobic pockets in the binding site.

Substituting the amino group to introduce additional hydrogen bond donors or acceptors.

Altering the pyrimidinol core to fine-tune its electronic properties and metabolic stability.

Interactive Data Table: Representative Docking Scores of Hypothetical Analogs

The following table illustrates how modifications to a core scaffold could influence docking scores against a hypothetical protein kinase target. Lower scores typically indicate better binding affinity.

CompoundModificationDocking Score (kcal/mol)Key Predicted Interactions
Lead Scaffold This compound-7.5H-bond with hinge region
Analog 1Ethyl replaced with cyclopropyl-7.9Improved hydrophobic contact
Analog 2Amino group acetylated-6.8Loss of key H-bond
Analog 3Pyrimidinol O replaced with F-7.2Altered electronic profile

Note: These are hypothetical values for illustrative purposes.

De Novo Drug Design Approaches

De novo drug design involves the computational construction of novel molecules that are predicted to bind to a target, often without starting from a known ligand. researchgate.netnih.gov Algorithms can "grow" a molecule within the binding site of a protein, piece by piece, optimizing its fit and interactions.

A fragment-based approach is a common de novo strategy. Small molecular fragments could be docked into the target's active site, and promising fragments are then linked together to create a larger, more potent molecule. In this context, the aminopyrimidinol core of this compound could serve as a starting fragment or be identified by the algorithm as a suitable scaffold for building upon. The ethylthio and amino groups would be vectors for further molecular growth and elaboration to achieve optimal binding.

In Vitro and Preclinical in Vivo Biological Activity Studies

Antimicrobial Activity Investigations

The antimicrobial potential of 6-Amino-2-(ethylthio)-4-pyrimidinol and its derivatives has been a subject of scientific investigation, with studies exploring its efficacy against bacteria, fungi, and viruses.

Antibacterial Efficacy

Derivatives of this compound have been evaluated for their antibacterial properties. For instance, a novel pleuromutilin (B8085454) derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), which shares a similar aminopyrimidine core, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In vitro studies showed that DPTM outperformed tiamulin (B153960) fumarate (B1241708) against MRSA strains isolated from dairy farms. nih.gov Furthermore, in a murine skin wound model infected with MRSA, DPTM ointment promoted healing, reduced the bacterial load in the infected skin, and decreased the secretion of inflammatory cytokines IL-6 and TNF-α. nih.gov Another study on a pleuromutilin compound with a substituted pyrimidine (B1678525) side chain, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT), also exhibited high activity against S. aureus and MRSA. nih.gov

Antifungal Properties

Antiviral Potentials

The antiviral activity of pyrimidine derivatives has been an area of significant interest. Research into a family of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones, which are structurally related to this compound, has shown them to be efficient and selective inhibitors of the rubella virus. nih.gov Additionally, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, another class of related compounds, identified derivatives with intriguing antiviral activity against Human Coronavirus 229E (HCoV-229E) and Human Coronavirus OC43 (HCoV-OC43) without showing cellular toxicity. mdpi.com These findings underscore the potential of the pyrimidine core structure in the development of new antiviral therapies.

Anticancer Activity Research

The anticancer properties of pyrimidine derivatives are a major focus of medicinal chemistry research, with numerous studies investigating their efficacy in various cancer models.

Efficacy in Cancer Cell Lines

The cytotoxic effects of compounds related to this compound have been evaluated against several cancer cell lines. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were tested against MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. rsc.org One of the derivatives exhibited potent cytotoxic activity against MCF-7 and HeLa cells. rsc.org In another study, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones showed excellent-to-good cytotoxic activity against MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), and U-937 (renal cancer) cell lines. nih.gov Specifically, the MDA-MB-231 breast cancer cell line was found to be the most sensitive. nih.gov

In Vivo Animal Model Studies for Tumor Growth Inhibition

The chick chorioallantoic membrane (CAM) model is a well-established in vivo assay to study tumor growth and angiogenesis. nih.govehu.eus This model provides a unique biological microenvironment for cancer cells and allows for the evaluation of therapeutic agents. nih.gov While specific studies using the CAM model to evaluate the tumor growth inhibition of this compound are not detailed in the provided search results, the CAM model has been extensively used for various cancer types. nih.govehu.eus It offers a cost-effective and rapid method for screening potential anticancer compounds. researchgate.net The rich vascular network of the CAM supports tumor cell grafting and allows for the study of angiogenesis, a critical process in tumor growth and metastasis. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been a significant area of research, with studies pointing towards its potential in modulating inflammatory responses.

While direct studies specifically evaluating this compound in animal models of Inflammatory Bowel Disease (IBD) are not extensively detailed in the currently available literature, the broader class of pyrimidine derivatives has shown promise in this area. Research into related compounds suggests that the pyrimidine scaffold can serve as a basis for the development of novel anti-inflammatory agents. The mechanisms often involve the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokine production. Further investigation is required to specifically elucidate the efficacy and mechanisms of this compound in preclinical IBD models.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound in soil ecosystems?

  • Methodological Answer : Synthesize ¹⁵N-labeled analogs via ammonia-¹⁵N incorporation during pyrimidine ring formation. Use LC-MS/MS to trace degradation products (e.g., ethyl sulfoxide) in soil microcosms. Compare mineralization rates (¹⁴CO₂ vs. ¹⁵NH₃ release) to quantify biotic/abiotic degradation contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.